1,5-dimethyl-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]pyrazole-4-sulfonamide
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Overview
Description
1,5-dimethyl-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a sulfonamide group, and a trifluoromethyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Trifluoromethyl-Substituted Pyridine: The final step involves the coupling of the pyrazole-sulfonamide intermediate with a trifluoromethyl-substituted pyridine derivative using a suitable coupling reagent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1,5-dimethyl-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Material Science: Its chemical properties may be exploited in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, particularly those involving sulfonamide or pyrazole-containing molecules.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]pyrazole-4-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group and sulfonamide moiety are known to enhance binding affinity and specificity to target proteins, which can lead to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
1,5-dimethyl-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
1,5-dimethyl-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]pyrazole-4-thiol: Similar structure but with a thiol group instead of a sulfonamide group.
Uniqueness
1,5-dimethyl-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]pyrazole-4-sulfonamide is unique due to the presence of both the sulfonamide group and the trifluoromethyl-substituted pyridine ring
Properties
IUPAC Name |
1,5-dimethyl-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4O2S/c1-9-12(8-18-20(9)2)23(21,22)19-6-5-11-4-3-10(7-17-11)13(14,15)16/h3-4,7-8,19H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGSRAFQFKOWJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)NCCC2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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